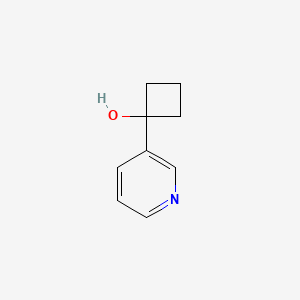

1-(3-Pyridinyl)cyclobutanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h1,3,6-7,11H,2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKAICPLJWIPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Pyridinyl Cyclobutanol and Analogues

Direct Synthesis Approaches to Pyridinylcyclobutanols

Direct synthesis methods focus on creating the key carbon-carbon bond between the pyridine (B92270) ring and the cyclobutanol (B46151) moiety or by modifying a pre-existing cyclobutanol precursor.

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds and their analogs. mdpi.com This methodology can be adapted for the synthesis of pyridinylcyclobutanols by coupling a pyridylboronic acid or its ester with a suitable cyclobutane-based electrophile. The reaction is catalyzed by a palladium complex and requires a base. mdpi.comnih.gov

Highly active and stable palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of various heteroaryl compounds, including those containing pyridine, pyrrole, and indole (B1671886) boronic acids. organic-chemistry.org These catalysts show remarkable tolerance to functional groups, even highly basic aminopyridines, which can often inhibit catalyst activity. organic-chemistry.org The general applicability of this reaction makes it a valuable method for synthesizing a wide array of heteroaryl compounds. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Heteroaryl Compounds

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 99% | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | 82% | organic-chemistry.org |

| 4-Bromoanisole | 2-Pyridylboronate | Pd2dba3/Ligand 1 | 74% | nih.gov |

A classic and highly effective method for forming the bond between the pyridine ring and the cyclobutanol is through the nucleophilic addition of a pyridinyl Grignard reagent to cyclobutanone (B123998). A Grignard reagent, with the general formula RMgX, is prepared by reacting a halogenoalkane or halogenoarene with magnesium metal in an anhydrous ether solvent like ethoxyethane. libretexts.org For the synthesis of 1-(3-Pyridinyl)cyclobutanol, 3-bromopyridine (B30812) or 3-chloropyridine (B48278) would be reacted with magnesium to form 3-pyridinylmagnesium bromide or chloride.

This organometallic reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. youtube.com The reaction proceeds by the nucleophilic attack of the pyridinyl carbanion equivalent onto the electrophilic carbonyl carbon of cyclobutanone. youtube.com This addition results in the formation of a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol, this compound. youtube.comyoutube.com

The versatility of the Grignard reaction allows for the synthesis of primary, secondary, or tertiary alcohols depending on the nature of the carbonyl compound used. youtube.com In the case of cyclobutanone, a ketone, its reaction with a Grignard reagent leads to a tertiary alcohol. youtube.com It is crucial to maintain anhydrous conditions throughout the reaction as Grignard reagents are strong bases and will react with water. libretexts.orgyoutube.com

Functional Group Transformations on Cyclobutanol Precursors

An alternative approach involves the reduction of a pre-formed pyridinyl cyclobutanone derivative. For instance, if 3-(1-oxocyclobutyl)pyridine were available, it could be reduced to this compound. The choice of reducing agent is critical for achieving high stereoselectivity, particularly when substituents are present on the cyclobutane (B1203170) ring.

Studies on the reduction of 3-substituted cyclobutanones have shown that hydride reagents, such as lithium aluminum hydride (LiAlH₄) and L-selectride, predominantly yield the cis-alcohol. vub.ac.be This high selectivity for the anti-facial attack of the hydride is largely influenced by torsional strain, consistent with the Felkin-Anh model, rather than the steric bulk of the reducing agent. vub.ac.be The stereochemical outcome can be further enhanced by lowering the reaction temperature or using less polar solvents. vub.ac.be

Cyclobutane Ring Formation Strategies Applicable to Pyridinylcyclobutanol Scaffolds

The inherent ring strain in cyclobutanes makes their formation challenging, yet this strain also renders them synthetically useful. baranlab.org Several strategies exist for constructing the cyclobutane ring itself, which can be applied to precursors that already contain the pyridinyl group.

One prominent method is the [2+2] cycloaddition of olefins. baranlab.org This can be achieved photochemically, often using a sensitizer (B1316253) like acetone (B3395972) or benzophenone (B1666685) to promote the formation of a triplet state that undergoes ring closure via a 1,4-diradical intermediate. baranlab.org Transition metal-catalyzed [2+2] cycloadditions are also common. baranlab.org

Another strategy involves the ring contraction of larger rings. For example, substituted cyclobutane derivatives can be synthesized with high stereoselectivity from readily available pyrrolidines. acs.org This method involves the formation of a 1,4-biradical intermediate that undergoes intramolecular cyclization. acs.org

Furthermore, formal [3+1] cycloadditions have been developed to generate 3-borylated cyclobutanols, which are valuable synthetic intermediates. nih.gov This approach utilizes epihalohydrins or epoxy alcohol derivatives as three-carbon components and lithiated 1,1-diborylalkanes as one-carbon components. nih.gov The resulting borylated cyclobutanol can then be further functionalized, for instance, through Suzuki-Miyaura coupling to introduce the pyridinyl group.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Amino-2-chloropyridine |

| 2-Methoxyphenylboronic acid |

| 5-Amino-2-chloropyridine |

| 2,6-Dimethylphenylboronic acid |

| 4-Bromoanisole |

| 2-Pyridylboronate |

| 4-Chlorobenzonitrile |

| 3-Bromopyridine |

| 3-Chloropyridine |

| Cyclobutanone |

| 3-(1-oxocyclobutyl)pyridine |

| Lithium aluminum hydride |

| L-selectride |

| Acetone |

| Benzophenone |

| Pyrrolidine (B122466) |

| Epihalohydrin |

| Epoxy alcohol |

| 1,1-diborylalkane |

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions represent a powerful and atom-economical method for the direct formation of cyclobutane rings from two unsaturated components. acs.org This approach can be initiated through various means, including photochemical activation, transition metal catalysis, and the use of chiral auxiliaries or catalysts to induce asymmetry.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a classic and widely used method for constructing cyclobutane rings. youtube.com These reactions typically proceed through the excitation of one of the alkene partners to a triplet state, which then undergoes a stepwise addition to the second alkene, forming a 1,4-diradical intermediate that subsequently cyclizes. acs.orgyoutube.com

In the context of synthesizing pyridinyl-substituted cyclobutanes, this can involve the irradiation of a vinylpyridine in the presence of another alkene. For instance, the photochemical cycloaddition of a vinylpyridine with an alkene can theoretically yield a pyridinyl-substituted cyclobutane. The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the pyridine ring and the alkene.

A notable example involves the solid-state [2+2] photocycloaddition of trans-1,2-bis(2-pyridyl)ethylene, which upon UV irradiation, can yield the corresponding tetrakis(pyridyl)cyclobutane. ntu.ac.uk While this specific example leads to a more complex structure, the underlying principle of photo-induced cyclobutane formation from pyridinyl-containing alkenes is clearly demonstrated.

Table 1: Examples of Photochemical [2+2] Cycloadditions for Pyridinyl-Substituted Cyclobutane Synthesis

| Reactants | Product | Conditions | Reference |

| trans-1,2-bis(2-pyridyl)ethylene | tetrakis(pyridyl)cyclobutane | UV irradiation, solid-state | ntu.ac.uk |

| 2(H₂bpe)(NO₃)₂ | (H₄tpcb)(NO₃)₄ | UV irradiation, single-crystal-to-single-crystal |

Note: H₂bpe = 1,2-bis(pyrid-4-yl)ethylene; tpcb = 1,2,3,4-tetrakis(pyrid-4-yl)cyclobutane

Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysis offers an alternative to photochemical methods for promoting [2+2] cycloadditions, often under milder conditions and with different selectivity profiles. researchgate.net Various transition metals, including iron, ruthenium, and rhodium, have been shown to catalyze the cycloaddition of dienes and alkenes to form vinylcyclobutanes. nih.gov

For the synthesis of pyridinyl-substituted cyclobutanes, a transition metal catalyst could facilitate the reaction between a vinylpyridine and an alkene. For instance, iron complexes with pyridine(diimine) ligands have been shown to promote the [2+2] cycloaddition of alkenes and dienes. nih.gov Ruthenium catalysts have also been employed for the β-selective alkylation of vinylpyridines with aldehydes or ketones, which, while not a cycloaddition, demonstrates the compatibility of vinylpyridines with transition metal catalysis. nih.gov A rhodium(I)-catalyzed three-component [4+2+1] cycloaddition of two vinylallenes and carbon monoxide has also been reported, showcasing the versatility of transition metal catalysis in constructing complex ring systems. pku.edu.cn

Asymmetric [2+2] Cycloadditions

The development of asymmetric [2+2] cycloadditions is of great importance for the synthesis of enantiomerically enriched cyclobutanes, which are often required for pharmaceutical applications. nih.gov Asymmetric induction can be achieved through the use of chiral catalysts or auxiliaries.

A notable strategy for the asymmetric photochemical [2+2] cycloaddition of acyclic vinylpyridines involves the use of a chiral Brønsted acid catalyst in conjunction with an iridium photocatalyst. This approach allows for high levels of diastereo- and enantioselectivity, even when both the catalyst-bound and free vinylpyridine are sensitized. nih.gov The reaction proceeds through a highly organized transition state, enabling stereocontrol despite the presence of highly reactive open-shell intermediates. nih.gov

Furthermore, tandem borane (B79455) and iridium catalysis has been used for the asymmetric C3-allylation of pyridines, which provides a direct route to C3-allylated pyridines with excellent enantioselectivity. acs.org While not a cycloaddition, this method highlights the potential for asymmetric functionalization of the pyridine ring, which could be a precursor for subsequent cyclobutane formation.

Radical Cyclization Approaches

Radical cyclizations provide a powerful and versatile method for the construction of cyclic systems, including cyclobutanes. rsc.orgnih.gov These reactions involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond. princeton.edu

The synthesis of cyclobutanes via radical cyclization can be achieved through various methods for radical generation. For the synthesis of pyridinyl-substituted cyclobutanes, a radical could be generated on a side chain attached to the pyridine ring, which then cyclizes onto a suitably positioned double or triple bond. While specific examples for the direct synthesis of this compound via radical cyclization are not prevalent in the literature, the general principles of radical cyclization are well-established and could be applied to appropriately designed precursors. researchgate.net

Ring Contraction/Expansion Methodologies

Ring contraction and expansion reactions offer an alternative pathway to cyclobutanes from other ring systems. These methods can be particularly useful for accessing highly substituted or stereochemically complex cyclobutanes.

Pyrrolidine Contraction to Cyclobutanes via Biradical Intermediates

A notable ring contraction methodology involves the conversion of readily available pyrrolidines into cyclobutanes. ntu.ac.ukresearchgate.netchemistryviews.org This transformation is typically mediated by the extrusion of nitrogen from a 1,1-diazene intermediate, which is generated in situ from the pyrrolidine. acs.orgacs.org

The reaction proceeds through a proposed 1,4-biradical intermediate, which is formed upon the elimination of dinitrogen. acs.orgacs.org This biradical then undergoes rapid C-C bond formation to yield the cyclobutane product. ntu.ac.ukacs.org A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product. acs.org This indicates that the ring closure of the biradical intermediate is faster than bond rotation. acs.org

While direct examples of the contraction of a pyrrolidine bearing a 3-pyridinyl substituent to form a this compound analogue are not explicitly detailed, the methodology has been successfully applied to a range of substituted pyrrolidines, including those with aryl groups. acs.org This suggests that a suitably substituted N-(3-pyridinyl)pyrrolidine could potentially undergo this ring contraction to furnish the desired cyclobutane scaffold.

Table 2: Key Intermediates in Pyrrolidine to Cyclobutane Ring Contraction

| Intermediate | Description | Role in Mechanism | Reference |

| 1,1-Diazene | A reactive species with a nitrogen-nitrogen double bond at the same nitrogen atom. | Formed from the pyrrolidine and subsequently extrudes N₂. | ntu.ac.ukacs.org |

| 1,4-Biradical | A species with two unpaired electrons on carbons separated by three bonds. | The key intermediate that undergoes cyclization to form the cyclobutane ring. | acs.orgacs.org |

Cyclobutanol Ring Expansion to Nitrogen Heterocycles (e.g., 1-Pyrrolines)

A notable synthetic application of cyclobutanol derivatives is their ring expansion to form nitrogen-containing heterocycles like 1-pyrrolines. organic-chemistry.orgacs.orgacs.org This transformation is significant as five-membered nitrogen heterocycles are prevalent structural motifs in many pharmaceuticals and natural products. organic-chemistry.org

An iron-catalyzed ring expansion of cyclobutanols provides an efficient route to 1-pyrrolines. organic-chemistry.orgacs.orgacs.org This one-pot procedure utilizes MsONH₃OTf as an aminating reagent and facilitates C-N and C=N bond formation under mild conditions. organic-chemistry.orgacs.orgacs.org The reaction is tolerant of various functional groups on the cyclobutanol substrate, affording the corresponding 1-pyrroline (B1209420) derivatives in moderate to good yields. acs.org Mechanistic studies suggest that the reaction likely proceeds through the dehydration of the cyclobutanol to form an intermediate, which then undergoes iron-catalyzed aminative ring expansion. acs.org

For example, the reaction of 1-phenylcyclobutanol with MsONH₃OTf in the presence of an iron catalyst yields the corresponding 1-pyrroline. acs.org This method offers a more practical and scalable alternative to traditional synthetic routes that often require harsh reagents or complex starting materials. organic-chemistry.org

Table 1: Iron-Catalyzed Ring Expansion of Cyclobutanols to 1-Pyrrolines acs.org

| Entry | Cyclobutanol Substrate | Product | Yield (%) |

| 1 | 1-Phenylcyclobutanol | 5-Phenyl-3,4-dihydro-2H-pyrrole | 79 |

| 2 | 1-(4-Methoxyphenyl)cyclobutanol | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | 75 |

| 3 | 1-(4-Chlorophenyl)cyclobutanol | 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole | 72 |

Rearrangement Reactions (e.g., Wolff Rearrangement)

The Wolff rearrangement is a powerful reaction in organic synthesis where an α-diazocarbonyl compound is converted into a ketene (B1206846) through a 1,2-rearrangement with the loss of dinitrogen gas. wikipedia.org This ketene intermediate can then be trapped by various nucleophiles to generate carboxylic acid derivatives or can undergo cycloaddition reactions. wikipedia.orgorganic-chemistry.org

While direct examples involving this compound are not prevalent in the provided literature, the Wolff rearrangement is a key strategy for ring contraction. wikipedia.org If an α-diazo ketone is part of a cyclic system, the rearrangement results in a product with a smaller ring. wikipedia.org For instance, a photochemical Wolff rearrangement has been utilized in the synthesis of complex natural products containing cyclobutane frameworks. researchgate.net This suggests the potential applicability of this rearrangement in modifying pyridinylcyclobutane scaffolds. The reaction can be induced by thermolysis, photolysis, or transition metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.org

A related vinylogous Wolff rearrangement involves a β,γ-unsaturated diazo ketone and results in a formal 1,3-shift, yielding a γ,δ-unsaturated carboxylic acid derivative. wikipedia.org

Functional Group Interconversions on Pyridinylcyclobutanol Scaffolds

Oxidation Reactions of the Cyclobutanol Alcohol

The oxidation of the alcohol group in cyclobutanol derivatives to the corresponding cyclobutanone is a fundamental functional group interconversion. researchgate.net Various oxidizing agents and catalytic systems can be employed for this transformation. For instance, the oxidation of cyclobutanol to cyclobutanone can be achieved using a chromic acid–pyridine complex. orgsyn.org Ruthenium carbonyl complexes, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), have also shown high catalytic activity for the oxidation of secondary alcohols at room temperature. researchgate.net

Reduction Reactions of Related Cyclobutanone or Pyridyl Derivatives

The reduction of cyclobutanones to cyclobutanols is a common transformation. Experimental studies have shown that the reduction of substituted cyclobutanones typically yields the cis-alcohol as the major product, regardless of the reducing agent used. vub.ac.be For example, the reduction of 3-phenylcyclobutanone (B1345705) with either lithium aluminum hydride (LiAlH₄) or L-selectride results in a high percentage of the cis-3-phenylcyclobutanol. vub.ac.be

Regarding the pyridine moiety, it can be reduced to a piperidine (B6355638) ring. For instance, pyridine can be rapidly reduced to piperidine in excellent yield using samarium diiodide in the presence of water at room temperature. clockss.org This method has also been applied to the reduction of methylpyridines and 2-phenylpyridine (B120327) to their corresponding piperidines in high yields. clockss.org

Table 2: Reduction of Substituted Cyclobutanones vub.ac.be

| Substrate | Reducing Agent | Product | Diastereomeric Ratio (cis:trans) |

| 3-Phenylcyclobutanone | LiAlH₄ | 3-Phenylcyclobutanol | 92:8 |

| 3-Phenylcyclobutanone | L-Selectride | 3-Phenylcyclobutanol | 91:9 |

| 3-Benzyloxycyclobutanone | L-Selectride | 3-Benzyloxycyclobutanol | 94:6 |

| 3-Benzyloxycyclobutanone | N-Selectride | 3-Benzyloxycyclobutanol | 94:6 |

Substitution Reactions on the Cyclobutane Ring or Pyridine Moiety

Substitution reactions on the cyclobutane ring or the pyridine moiety allow for the introduction of various functional groups, leading to a diverse range of analogues. The preparation of borylated cyclobutanes is particularly valuable as the boron group serves as a versatile synthetic handle for further modifications through C-C, C-N, C-O, or carbon-halogen bond-forming reactions. nih.gov

Cascade and Multicomponent Reactions for Pyridinylcyclobutanol Construction

Cascade and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecular architectures from simple starting materials in a single operation. nih.govmdpi.comresearchgate.net These strategies are highly valuable for constructing libraries of compounds for biological screening. researchgate.net

While a direct cascade or multicomponent synthesis of this compound is not explicitly detailed, related strategies highlight the potential of these methods. For instance, a tandem ring-opening/intramolecular [2+2] cycloaddition of thiazolino-2-pyridones with propargyl bromide leads to cyclobutane-fused thiazolino-2-pyridones. acs.org This demonstrates the feasibility of constructing cyclobutane rings fused to pyridine-containing scaffolds through cascade processes.

Furthermore, multicomponent reactions are widely used for the synthesis of various heterocyclic compounds, including pyridines and thiazoles. nih.govresearchgate.net For example, a three-component reaction of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole can be used to synthesize tetrazolopyrimidine derivatives. mdpi.com The principles of these MCRs could potentially be adapted for the construction of pyridinylcyclobutanol structures.

Chemical Reactivity and Transformation Studies of 1 3 Pyridinyl Cyclobutanol

Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety

The inherent strain of the cyclobutane ring in 1-(3-Pyridinyl)cyclobutanol makes it susceptible to various ring-opening reactions. These transformations can be initiated by acids, nucleophiles, radicals, or electrophiles, leading to a variety of linear butane (B89635) derivatives.

The acid-catalyzed cleavage of ethers and alcohols is a well-established transformation that typically proceeds via protonation of the oxygen atom, followed by a nucleophilic substitution (SN1 or SN2) or elimination (E1) pathway. libretexts.org In the case of this compound, treatment with a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is expected to initiate the reaction.

The mechanism commences with the protonation of the cyclobutanol's hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C1 position of the cyclobutane ring. This carbocation is notably stabilized by the adjacent pyridinyl group through resonance. The subsequent step involves the cleavage of a C-C bond within the strained cyclobutane ring. This is driven by the relief of ring strain and results in the formation of a more stable, open-chain carbocation. The regiochemistry of this cleavage is influenced by the substitution pattern of the cyclobutane ring. Finally, the nucleophilic counter-ion from the acid (e.g., I⁻ or Br⁻) attacks the carbocation, yielding the final ring-opened product.

For instance, in an analogous reaction, the acidic cleavage of an ether with a tertiary alkyl group proceeds via an SN1 mechanism due to the stability of the resulting carbocation. libretexts.org Similarly, the stability of the pyridinyl-stabilized carbocation in the case of this compound would favor an SN1-type ring-opening pathway.

Table 1: Plausible Products of Acid-Catalyzed Ring Opening

| Reagent | Proposed Mechanism | Potential Product(s) |

|---|---|---|

| HBr | SN1-type | 4-bromo-1-(pyridin-3-yl)butan-1-one |

| HI | SN1-type | 4-iodo-1-(pyridin-3-yl)butan-1-one |

Direct nucleophilic attack on the carbon atoms of the cyclobutane ring is generally challenging due to the lower electrophilicity of sp³-hybridized carbons. However, activation of the hydroxyl group can facilitate such reactions. For example, conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, would render the C1 carbon susceptible to attack by a nucleophile.

Alternatively, a strong nucleophile could potentially attack one of the other carbons in the ring, inducing a ring-opening cascade. The pyridine (B92270) ring itself can be subject to nucleophilic attack, particularly at the C2 and C4 positions, which are electronically deficient. stackexchange.com While this reaction does not directly open the cyclobutane ring, it is a competing reactive pathway under nucleophilic conditions. The Chichibabin reaction, for example, involves the amination of pyridine at the C2 position using sodium amide. youtube.com

Radical-mediated C-C bond cleavage is a viable method for the ring-opening of strained carbocycles like cyclobutanol (B46151). A notable example is the silver-catalyzed ring-opening of tertiary cyclobutanols for the C-H functionalization of cyclic aldimines. nih.govrsc.org This type of reaction proceeds via a radical-mediated C-C bond cleavage strategy.

For this compound, a similar transformation could be envisioned. The reaction would likely be initiated by the formation of an alkoxy radical through the interaction of the hydroxyl group with a suitable radical initiator or a photoredox catalyst. This is followed by β-scission of one of the C-C bonds of the cyclobutane ring. This step is thermodynamically favorable due to the release of ring strain. The resulting open-chain radical intermediate can then participate in further reactions, such as hydrogen atom abstraction or addition to another molecule.

Electrophilic ring-opening of cyclobutanes is less common than other pathways but can occur under specific conditions. For instance, reactions involving electrophilic halogens could potentially lead to ring-opened products. In a related context, the ring-opening of vinyl cyclopropanes can be catalyzed by Rh(I) with aryl boronic acids acting as nucleophiles, proceeding through an oxidative addition step. acs.org While not a direct electrophilic attack on the cyclobutane, it demonstrates a metal-catalyzed pathway for ring-opening.

A more plausible electrophilic pathway for this compound could involve initial dehydration to form 1-(3-pyridinyl)cyclobutene. This cyclobutene (B1205218) could then undergo an electrophilic addition reaction, which, depending on the conditions, might lead to a ring-opened product.

Cycloreversion Processes

Cycloreversion reactions are pericyclic reactions that involve the cleavage of two sigma bonds in a cyclic molecule to form two or more stable, open-chain molecules. For the cyclobutane system, a [2+2] cycloreversion is a possible pathway, particularly if the cyclobutanol is first converted to a cyclobutene.

The thermal or photochemical electrocyclic ring-opening of cyclobutenes to form 1,3-butadienes is a well-documented process governed by the Woodward-Hoffmann rules. masterorganicchemistry.com For 1-(3-pyridinyl)cyclobutene, a thermal reaction would proceed via a conrotatory opening of the ring, while a photochemical reaction would follow a disrotatory pathway. This would lead to the formation of a substituted 1,3-butadiene (B125203) with the pyridinyl group attached.

Directed Transformations and Functionalization of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. Nucleophilic aromatic substitution on the pyridine ring is a common transformation. youtube.com Due to the electron-withdrawing nature of the nitrogen atom, nucleophilic attack is favored at the C2 and C4 positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com The presence of the cyclobutanol substituent at the C3 position would likely have a minor electronic effect on this regioselectivity, with steric hindrance potentially playing a more significant role in directing incoming nucleophiles.

Electrophilic aromatic substitution on pyridine is generally difficult and requires harsh conditions. When it does occur, it typically directs to the C3 position. Therefore, the cyclobutanol group at C3 would further deactivate the ring towards electrophilic attack but would reinforce the C5 position as the most likely site for substitution, should it occur.

Modern C-H functionalization reactions provide a more direct route to modify the pyridine ring without the need for pre-functionalized starting materials. These reactions can be directed by various functional groups. The hydroxyl group of the cyclobutanol moiety could potentially act as a directing group in certain metal-catalyzed C-H activation reactions, guiding functionalization to the ortho positions (C2 and C4) of the pyridine ring.

Table 2: Summary of Potential Transformations

| Reaction Type | Section | Key Features |

|---|---|---|

| Acid-Catalyzed Ring Opening | 3.1.1 | Protonation of OH, formation of a stabilized carbocation, relief of ring strain. |

| Nucleophilic Ring Opening | 3.1.2 | Requires activation of the OH group; competing nucleophilic attack on the pyridine ring. |

| Radical-Mediated Ring Opening | 3.1.3 | Formation of an alkoxy radical followed by β-scission. |

| Electrophilic Ring Opening | 3.1.4 | Possible via an intermediate cyclobutene. |

| Cycloreversion | 3.2 | Thermal or photochemical opening of a cyclobutene intermediate. |

Electrophilic Aromatic Substitution Patterns

The pyridine ring, being an electron-deficient heterocycle, exhibits lower reactivity towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgquimicaorganica.org The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, making reactions require more forcing conditions. quimicaorganica.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is readily protonated, which further deactivates the ring. wikipedia.org

For this compound, electrophilic attack is predicted to occur at the C-5 position (meta to the cyclobutanol substituent). The directing effect is governed by the need to avoid placing a positive charge on the nitrogen atom in the resonance structures of the sigma complex (arenium ion). quimicaorganica.org Attack at the C-2, C-4, or C-6 positions would lead to an unstable resonance structure where the nitrogen atom bears a positive charge and has an incomplete octet. orgsyn.org

The cyclobutanol substituent at the C-3 position is primarily considered a deactivating group due to its electron-withdrawing inductive effect. However, the reactivity of the pyridine ring can be enhanced by converting it to the corresponding N-oxide. The oxygen atom in pyridine N-oxide can donate electron density into the ring, thus activating it for electrophilic substitution, often directing the incoming electrophile to the C-4 (para) position. wikipedia.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | 1-(5-Nitro-3-pyridinyl)cyclobutanol | Meta-directing effect of the pyridyl nitrogen and deactivation by the protonated ring. quimicaorganica.org |

| Sulfonation | Fuming H₂SO₄ | 3-(1-Hydroxycyclobutyl)pyridine-5-sulfonic acid | Meta-directing effect under harsh conditions. quimicaorganica.org |

| Halogenation | Br₂/FeBr₃ | 1-(5-Bromo-3-pyridinyl)cyclobutanol | Requires a Lewis acid catalyst; meta-directing. quimicaorganica.org |

| Friedel-Crafts | R-X/AlCl₃ | No reaction | Pyridine ring is strongly deactivated and the nitrogen coordinates with the Lewis acid catalyst. quimicaorganica.org |

Transition Metal-Mediated Carbon-Carbon Bond Activations and Cleavages

The strained four-membered ring of the cyclobutanol moiety in this compound is susceptible to transition metal-mediated carbon-carbon bond activation and cleavage. Such reactions are valuable synthetic tools, enabling ring-opening and skeletal rearrangement to form more complex molecular architectures. nih.gov The relief of ring strain (approximately 26 kcal/mol for cyclobutane) is a significant driving force for these transformations.

Transition metals can insert into the C-C bonds of the cyclobutane ring through oxidative addition, leading to metallacyclic intermediates that can undergo various subsequent reactions. nih.gov For 1-arylcyclobutanols, the activation can occur at the C1-C2 bond, facilitated by coordination of the metal to the alcohol's oxygen atom or the aromatic ring.

One potential pathway involves the rhodium-catalyzed ring-opening of cyclobutanols. While specific studies on this compound are not documented, analogous systems suggest that reaction with a suitable catalyst could lead to the formation of a rhodacyclopentanone intermediate. This intermediate could then undergo further transformations, such as β-carbon elimination or reductive elimination, to yield linear ketone products.

Another possibility is the palladium-catalyzed ring-opening reaction. For instance, the reaction of similar cyclobutanol derivatives with aryl halides or triflates in the presence of a palladium catalyst could lead to cross-coupling products where the cyclobutane ring is opened and a new carbon-carbon bond is formed.

Table 2: Potential Transition Metal-Mediated Transformations of this compound

| Catalyst System | Proposed Reaction Type | Potential Product(s) |

| Rh(I) complexes | Ring-opening/β-carbon elimination | Linear pyridyl ketones |

| Pd(0)/Ligand | Ring-opening/Cross-coupling | Arylated open-chain pyridyl ketones |

| Ni(0)/Lewis Acid | Reductive ring-opening | γ-Pyridyl substituted alcohols |

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts Type)

The structure of this compound contains both a nucleophilic aromatic ring (albeit deactivated) and an alcohol functional group that can be converted into an electrophile. This arrangement allows for the possibility of intramolecular cyclization reactions, such as an intramolecular Friedel-Crafts alkylation.

Under strongly acidic or superacidic conditions (e.g., triflic acid), the hydroxyl group of the cyclobutanol can be protonated and subsequently eliminated as water to form a cyclobutyl cation. nsf.govresearchgate.net This carbocation can then act as an electrophile and attack the electron-rich positions of the pyridine ring. Due to the electronic properties of the pyridine ring, such an attack would preferentially occur at the C-2 or C-4 positions.

Given the 3-substitution pattern, cyclization at the C-2 position would lead to the formation of a five-membered ring fused to the pyridine core, while cyclization at the C-4 position would result in a different fused system. The formation of five- and six-membered rings through intramolecular Friedel-Crafts reactions is generally favored. chemicalbook.com The reaction of N-heterocyclic alcohols in superacid has been shown to generate reactive dicationic intermediates that readily undergo such cyclizations. nsf.govresearchgate.net

The likely outcome would be the formation of a fused polycyclic system, which could have interesting applications in materials science and medicinal chemistry.

Table 3: Potential Intramolecular Friedel-Crafts Cyclization Products

| Acid Catalyst | Intermediate | Potential Cyclized Product | Ring System Formed |

| Triflic Acid (TfOH) | Cyclobutyl cation | Tetrahydro-cyclobuta[b]pyridinium species | Fused 5-membered ring |

| Polyphosphoric Acid (PPA) | Cyclobutyl cation | Tetrahydro-cyclobuta[c]pyridinium species | Fused system |

Stereochemical Aspects in 1 3 Pyridinyl Cyclobutanol Synthesis and Reactions

Enantioselective Synthetic Routes to Chiral Pyridinylcyclobutanols

The synthesis of specific enantiomers of chiral alcohols is a cornerstone of modern medicinal chemistry. For 1-(3-Pyridinyl)cyclobutanol, achieving enantioselectivity is crucial for investigating the differential biological activities of its (R) and (S) forms. While direct enantioselective synthesis of this specific compound is not extensively documented, several established strategies for preparing chiral cyclobutanols are applicable.

A primary route involves the asymmetric reduction of the corresponding prochiral ketone, 3-pyridylcyclobutanone. This transformation can be achieved using chiral reducing agents or, more commonly, through catalytic enantioselective reduction. nih.govrsc.org This strategy employs a catalyst system composed of a metal, such as ruthenium or iridium, and a chiral ligand to deliver a hydride to one face of the ketone preferentially. nih.govrsc.org

Another powerful approach is the kinetic resolution or desymmetrization of related precursors. For instance, a copper-catalyzed enantioselective borylative desymmetrization has been demonstrated for 1-vinyl cyclobutanols, leading to axially chiral allylboronates that can then be converted to chiral alcohols. researchgate.net Furthermore, cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition, have been developed for the synthesis of enantioenriched cyclobutane (B1203170) derivatives, highlighting the diverse catalytic tools available for constructing these chiral scaffolds. chemistryviews.org

These methods, summarized in the table below, represent viable, state-of-the-art pathways to access enantiomerically pure or enriched this compound, which is essential for detailed pharmacological studies.

Table 1: Potential Enantioselective Synthetic Strategies

| Method | Description | Key Features | Relevant Precursor |

|---|---|---|---|

| Asymmetric Catalytic Reduction | Reduction of a ketone using a chiral catalyst (e.g., metal-ligand complex) to produce a single enantiomer of the alcohol. | High enantioselectivity (ee), operational simplicity. | 3-Pyridylcyclobutanone |

| Catalytic Desymmetrization | Asymmetric modification of a prochiral or meso-cyclobutane derivative to introduce chirality. | Can generate high enantiopurity from achiral starting materials. | Substituted cyclobutane precursors |

| Cascade Photocycloaddition | A multi-step reaction sequence, often in one pot, involving an asymmetric step followed by a ring-forming cycloaddition. | Builds complexity and chirality efficiently. | Alkene and alkyne precursors |

Diastereoselective Control in Cyclobutanol (B46151) Formation and Transformations

When additional stereocenters are present on the cyclobutane ring, the focus shifts from enantioselectivity to diastereoselectivity—the selective formation of one diastereomer over others. The synthesis of substituted pyridylcyclobutanes has been shown to proceed with high diastereoselectivity. researchgate.net A scalable synthesis of isomeric pyridyl acetonitriles can lead to key 3-pyridylcyclobutanone intermediates. The subsequent reduction of these ketones to the corresponding alcohols can be controlled to favor a specific diastereomer. researchgate.net

Diastereoselective control is often achieved by reducing a double bond within a cyclobutane precursor, such as a cyclobutylidene Meldrum's acid derivative. acs.orgresearchgate.net The choice of reducing agent and reaction conditions, particularly temperature, plays a critical role in determining the stereochemical outcome. For example, reductions with sodium borohydride (B1222165) (NaBH₄) can exhibit varying levels of diastereoselectivity depending on the solvent and temperature, with lower temperatures often leading to higher selectivity. acs.org

The stereochemical outcome is dictated by the steric approach control, where the reducing agent attacks the less hindered face of the molecule. The rigid and puckered nature of the cyclobutane ring influences the accessibility of the reactive center, allowing for predictable control over the formation of cis or trans products relative to other ring substituents.

Table 2: Factors Influencing Diastereoselectivity in Cyclobutanol Synthesis

| Factor | Influence on Stereoselectivity | Example | Reference |

|---|---|---|---|

| Reducing Agent | The size and nature of the hydride source can favor attack from a specific face. | NaBH₄ is a common reagent for diastereoselective reductions of cyclobutylidene derivatives. | acs.orgresearchgate.net |

| Temperature | Lowering the reaction temperature often increases the energy difference between transition states, enhancing selectivity. | Reduction at -5 °C showed improved diastereomeric ratio compared to room temperature. | acs.org |

| Substrate Control | Existing stereocenters and bulky groups on the ring direct the incoming reagent to the less sterically hindered face. | A pre-existing substituent guides the formation of a new stereocenter in a cis or trans relationship. | acs.org |

Stereoretentive Transformations and Stereospecificity

Stereoretentive transformations are reactions where the stereochemical configuration of the starting material is preserved in the product. This concept is particularly important in multi-step syntheses to maintain the integrity of established chiral centers.

A notable example of a stereospecific reaction in cyclobutane synthesis is the ring contraction of substituted pyrrolidines. acs.orgacs.org This transformation is proposed to proceed through the thermal generation of a singlet 1,4-biradical intermediate. The subsequent collapse of this biradical to form the cyclobutane C-C bond is faster than bond rotation, resulting in a product with the same relative stereochemistry as the starting pyrrolidine (B122466). acs.orgacs.org This method provides excellent stereocontrol, allowing for the predictable synthesis of highly substituted cyclobutanes. acs.org

Another class of reactions where stereoretention is observed is in the cross-coupling of chiral organoboron reagents. Chiral secondary and tertiary potassium alkyltrifluoroborates have been shown to undergo rhodium-catalyzed 1,2-additions to aldehydes with complete stereoretention. nih.gov This suggests that a pre-formed chiral cyclobutanol derivative, converted into an organotrifluoroborate, could be coupled with other molecules without loss of stereochemical information at the carbon-boron center. nih.gov Such transformations are valuable for the late-stage functionalization of complex molecules.

Conformational Analysis of the Cyclobutane Ring and Substituents

The cyclobutane ring is not planar. To alleviate the significant torsional strain that would exist in a flat structure, it adopts a puckered or folded conformation. dalalinstitute.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms, although it slightly increases angle strain. The bond angles in puckered cyclobutane derivatives are typically around 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to considerable ring strain.

In this compound, the conformation is determined by the interplay between the puckered cyclobutane core and the steric and electronic properties of the 3-pyridinyl and hydroxyl groups. Computational and crystallographic analyses of closely related structures, such as 1-(5-bromopyridin-2-yl)cyclobutanamine, reveal that the cyclobutane ring maintains its puckered geometry while the pyridine (B92270) ring remains planar.

The substituents influence the dynamics of the ring. The pyridinyl group and the hydroxyl group attached to the same carbon (C1) create a sterically demanding environment. The molecule will adopt a conformation that minimizes the steric hindrance between these groups and the hydrogens on the cyclobutane ring. This often involves a specific puckering mode and a preferred rotational orientation (rotamer) of the pyridinyl ring relative to the cyclobutane. The presence of the hydroxyl group also introduces the possibility of intramolecular hydrogen bonding, which could further stabilize a particular conformation.

Table 3: Strain and Geometry in Small Cycloalkanes

| Cycloalkane | C-C-C Bond Angle (°) | Strain Energy (kJ/mol) | Predominant Conformation |

|---|---|---|---|

| Cyclopropane | 60 | 116 | Planar |

| Cyclobutane | ~88-90 | 110 | Puckered/Folded |

| Cyclopentane | ~105 | 25 | Envelope/Twist |

| Cyclohexane | 109.5 | 0 | Chair |

Data compiled from structural analyses of small cycloalkanes. dalalinstitute.com

The conformational preferences of this compound are critical as they dictate the three-dimensional shape of the molecule, which is a key determinant of its interaction with biological targets like enzymes and receptors.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Pyridinyl Cyclobutanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 1-(3-Pyridinyl)cyclobutanol exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the pyridine (B92270) ring and the cyclobutanol (B46151) moiety. The chemical shifts (δ) are influenced by the electron density around the nuclei, which is affected by shielding and deshielding effects from neighboring atoms and functional groups.

The proton spectrum would show signals for the four aromatic protons of the 3-substituted pyridine ring and the seven aliphatic protons of the cyclobutanol group. The carbon spectrum would display nine distinct signals, corresponding to the five carbons of the pyridine ring and the four carbons of the cyclobutanol ring.

Predicted chemical shift assignments, based on data from analogous structures like cyclobutanol and 3-substituted pyridines, are presented below. chemicalbook.comsigmaaldrich.comcarlroth.com The exact values can vary based on the solvent and concentration. carlroth.comutsouthwestern.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | ~8.5 | ~148 |

| Pyridine C4 | ~7.8 | ~134 |

| Pyridine C5 | ~7.3 | ~123 |

| Pyridine C6 | ~8.6 | ~150 |

| Pyridine C3 | - | ~137 |

| Cyclobutanol C1 | - (quaternary) | ~75 |

| Cyclobutanol C2/C4 | ~2.5 (axial), ~2.1 (equatorial) | ~35 |

| Cyclobutanol C3 | ~1.8 (axial), ~1.6 (equatorial) | ~13 |

| Hydroxyl OH | Variable | - |

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. omicsonline.org These techniques plot correlations between nuclei, providing a more detailed structural map. uab.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H4-H5, H5-H6) and within the cyclobutanol ring's spin systems (H2-H3, H3-H4). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between carbons and their directly attached protons (¹³C-¹H, one-bond couplings). It would definitively link each proton signal from the cyclobutanol and pyridine rings to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between carbons and protons, typically over two to three bonds. It is crucial for connecting different parts of the molecule. Key HMBC correlations would be observed between the quaternary carbon of the cyclobutanol (C1) and the protons on the pyridine ring (H2, H4), confirming the attachment point of the two ring systems. omicsonline.orgresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a broad, strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, indicating intermolecular hydrogen bonding. vscht.cznist.gov The C-O stretching vibration of the tertiary alcohol would appear in the 1260-1050 cm⁻¹ range. Vibrations associated with the pyridine ring include C=C and C=N stretching absorptions in the 1600-1400 cm⁻¹ region. Aliphatic C-H stretching from the cyclobutane (B1203170) ring would be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹. vscht.czdocbrown.info

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Alcohol |

| 3100 - 3000 | C-H Stretch | Pyridine (Aromatic) |

| 3000 - 2850 | C-H Stretch | Cyclobutane (Aliphatic) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| ~1450 | CH₂ Bending (Scissoring) | Cyclobutane |

| 1260 - 1050 | C-O Stretch | Tertiary Alcohol |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, one can generate a detailed molecular model. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as tetrakis(pyridinyl)cyclobutane derivatives and polymers containing cyclobutane rings formed via photopolymerization, provides insight into the expected geometry. acs.orgnih.gov The analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. The cyclobutane ring is not planar and is expected to adopt a puckered conformation to relieve ring strain. acs.org X-ray analysis would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, which dictate the crystal packing. nih.gov

Interactive Data Table: Typical Bond Lengths and Angles in Pyridinyl-Cyclobutane Structures

| Parameter | Description | Expected Value |

| C-C Bond Length | Within the cyclobutane ring | ~1.55 Å |

| C-C Bond Length | Between cyclobutane and pyridine rings | ~1.52 Å |

| C-O Bond Length | In the tertiary alcohol | ~1.45 Å |

| C-C-C Bond Angle | Within the cyclobutane ring | ~88° - 90° |

| Cyclobutane Puckering Angle | Deviation from planarity | ~20° - 35° |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its chemical formula, C₉H₁₁NO.

In a typical ESI (Electrospray Ionization) experiment, the molecule would be protonated to form the [M+H]⁺ ion. The instrument would then measure its m/z value to four or more decimal places. This experimentally determined mass can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A close match (typically within 5 ppm) provides unambiguous confirmation of the elemental composition. rsc.org

Calculated Exact Mass for this compound:

Formula: C₉H₁₁NO

Ion: [C₉H₁₂NO]⁺

Theoretical Exact Mass ([M+H]⁺): 150.0919

Computational and Theoretical Chemistry Studies of 1 3 Pyridinyl Cyclobutanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For a novel compound like 1-(3-Pyridinyl)cyclobutanol, DFT would be the primary tool for initial computational investigation.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Using DFT methods, such as the commonly used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d)), the bond lengths, bond angles, and dihedral angles of this compound would be systematically adjusted to locate the global energy minimum. This would provide a precise and stable 3D model of the molecule, which is fundamental for all subsequent computational analyses.

Reaction Mechanism Elucidation (e.g., Rate-Determining Steps, Intermediate Characterization)

DFT calculations are instrumental in exploring the pathways of chemical reactions. For this compound, one could investigate its formation or subsequent reactions. This involves mapping the energy profile of a proposed reaction, identifying transition states, and characterizing any intermediates.

For instance, in a hypothetical reaction, DFT would be used to calculate the energies of the reactants, products, and all transition states connecting them. The highest energy barrier along this path would identify the rate-determining step of the reaction. lookchem.com By analyzing the geometry and electronic structure of transition state and intermediate species, chemists can gain a deep understanding of how the reaction proceeds. lookchem.com

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

DFT is widely used to predict spectroscopic data, which is invaluable for structure verification and characterization.

NMR Chemical Shifts: By calculating the magnetic shielding tensors of each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, one can predict the NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the molecular structure and help assign specific signals to the correct atoms.

IR Frequencies: The vibrational frequencies of the molecule can also be calculated using DFT. This generates a theoretical infrared (IR) spectrum. The predicted frequencies correspond to specific vibrational modes (e.g., O-H stretch, C-N stretch), which can be compared with an experimental IR spectrum to confirm the presence of key functional groups.

Quantum Chemical Approaches to Electronic Structure and Bonding Analysis

Beyond DFT, other quantum chemical methods can provide deeper insights into the electronic nature of this compound. These approaches help in understanding the distribution of electrons and the nature of the chemical bonds.

Analysis methods such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) could be applied to the DFT-calculated wavefunction. This would allow for the characterization of orbital interactions, charge distribution, and the nature (ionic vs. covalent) of the bonds within the molecule, such as the C-C bonds of the cyclobutane (B1203170) ring and the bonds within the pyridine (B92270) moiety.

Energy Profiles and Transition State Analysis

For any chemical transformation involving this compound, constructing a detailed energy profile is crucial. This profile maps the potential energy of the system as it evolves from reactants to products.

The highest points on this profile are transition states—short-lived, high-energy configurations that represent the energy barrier for a reaction step. Locating these transition states through computational methods allows for the calculation of the activation energy (Ea), which is a key determinant of the reaction rate. Analysis of the transition state's geometry reveals which bonds are breaking and which are forming during this critical stage of the reaction.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction.

Reactivity: Descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict reactivity. For this compound, these would indicate the most likely sites for nucleophilic or electrophilic attack.

Regioselectivity: In reactions where multiple products can form, such as an electrophilic substitution on the pyridine ring, computational methods can predict the preferred outcome. By calculating the activation energies for the different possible reaction pathways, the one with the lowest energy barrier is identified as the major product. This approach is a cornerstone of modern synthesis planning.

Stereoselectivity: If the reaction can produce different stereoisomers, computational modeling can predict which isomer is favored. This is achieved by comparing the energies of the transition states leading to each stereoisomer.

Retrosynthetic Analysis and Strategic Design for 1 3 Pyridinyl Cyclobutanol

Disconnection Strategies for the Cyclobutanol (B46151) Core

Retrosynthetic analysis is an imaginative process where the target molecule is broken down into simpler structures. researchgate.net The core of 1-(3-Pyridinyl)cyclobutanol features a tertiary alcohol on a cyclobutane (B1203170) ring. A primary disconnection strategy for such a carbinol center involves breaking one of the carbon-carbon bonds adjacent to the hydroxyl group.

For this compound, the most logical disconnection is the bond between the cyclobutanol ring and the pyridine (B92270) ring (Disconnection A). This simplifies the molecule into two key fragments: a cyclobutanone (B123998) and a 3-pyridinyl synthon. This disconnection corresponds to the reverse of a Grignard-type or organolithium addition reaction, a reliable method for forming carbon-carbon bonds and tertiary alcohols.

An alternative, though often more complex, strategy involves disconnecting the C-C bonds within the cyclobutane ring itself (Disconnection B). This approach, often achieved in the forward synthesis via a [2+2] cycloaddition, would deconstruct the four-membered ring into two two-carbon fragments. researchgate.net However, for this specific target, disconnection at the tertiary alcohol is generally more direct. The inherent ring strain of the cyclobutane motif can also be leveraged in synthetic strategies, for instance, through ring-expansion reactions of cyclobutanol derivatives to form larger, functionalized rings. acs.orgthieme-connect.com

| Disconnection Strategy | Description | Resulting Fragments | Corresponding Forward Reaction |

| Disconnection A (C-C Bond) | Cleavage of the bond between the pyridine ring and the cyclobutanol carbinol carbon. | Cyclobutanone and a 3-pyridinyl nucleophile. | Grignard Reaction / Organolithium Addition. |

| Disconnection B ([2+2] Cycloaddition) | Cleavage of two bonds within the cyclobutane ring. | A vinylpyridine derivative and an alkene (e.g., ketene). | [2+2] Photocycloaddition. |

Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a crucial step in retrosynthetic planning where one functional group is converted into another to facilitate a disconnection or to prepare for a subsequent reaction. amazonaws.comwikipedia.org In the context of this compound, the tertiary alcohol is the key functional group.

An FGI of the tertiary alcohol to a ketone (cyclobutanone) simplifies the retrosynthesis significantly. This corresponds to an oxidation reaction in the forward synthesis. By performing this FGI, we enable the powerful C-C disconnection discussed previously, which leads to commercially available or easily synthesized precursors. sathyabama.ac.in

The pyridine ring is a stable aromatic heterocycle and generally does not require FGI in this synthetic plan. However, in more complex scenarios, a nitrogen atom might be introduced late in a synthesis, or one pyridine derivative might be converted to another. For instance, a bromo-group at the 3-position is a key functional handle, allowing for the formation of the necessary organometallic reagent for the key bond-forming step. savemyexams.com

| Functional Group Transformation | Retrosynthetic Step | Corresponding Synthetic Reaction | Purpose |

| Tertiary Alcohol → Ketone | This compound ⇒ Cyclobutanone | Oxidation | Enables the disconnection to a simple ketone and an organometallic reagent. |

| Bromoarene → Organometallic | 3-Bromopyridine (B30812) ⇒ 3-Pyridinylmagnesium bromide | Grignard Formation | Creates the nucleophilic reagent required for addition to cyclobutanone. |

Strategic Bond Formations in Pyridinylcyclobutanol Synthesis (e.g., Carbon-Carbon, Carbon-Oxygen, Carbon-Nitrogen)

The forward synthesis is guided by the strategic bond formations identified during the retrosynthetic analysis. The efficiency of a synthesis is often judged by how effectively it constructs the key bonds of the target molecule. nih.govnih.gov

Carbon-Carbon (C-C) Bond Formation: This is the most crucial bond construction in the synthesis of this compound. The key C-C bond is the one connecting the pyridine ring to the cyclobutane ring. As planned, this bond is formed by the nucleophilic addition of a 3-pyridinyl organometallic reagent to the electrophilic carbonyl carbon of cyclobutanone. This reaction type is highly reliable for creating tertiary alcohols.

Carbon-Oxygen (C-O) Bond Formation: The C-O bond of the tertiary alcohol is formed during the workup step of the Grignard or organolithium reaction. The initial product is a magnesium or lithium alkoxide, which is protonated by the addition of a mild acid (like aqueous ammonium (B1175870) chloride) to yield the final hydroxyl group.

Carbon-Nitrogen (C-N) Bond Formation: In this specific synthetic plan, C-N bond formation is not a strategic step because the pre-formed pyridine ring is incorporated as a whole. manchester.ac.uk The synthesis relies on starting materials that already contain the required pyridine nucleus. Strategies involving the late-stage formation of the pyridine ring itself are possible but would represent a significantly different and more complex retrosynthetic approach. advancechemjournal.com

| Bond Type | Formation Step | Reagents | Mechanism |

| C-C | Addition to Carbonyl | 3-Pyridinylmagnesium bromide + Cyclobutanone | Nucleophilic Addition |

| C-O | Workup/Protonation | Magnesium alkoxide intermediate + H₂O/NH₄Cl(aq) | Acid-Base Reaction |

| C-N | Not Applicable | The pyridine ring is used as a pre-formed building block. | N/A |

Application of Retrosynthetic Logic in Multi-Step Synthetic Sequences

The culmination of retrosynthetic analysis is the design of a complete, step-by-step synthetic sequence. sathyabama.ac.inlibretexts.org By working backward from the target molecule, a practical and logical forward pathway can be established, starting from simple, commercially available materials. masterorganicchemistry.com

A plausible multi-step synthesis for this compound is outlined below:

Step 1: Formation of the Grignard Reagent 3-Bromopyridine is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the Grignard reagent, 3-pyridinylmagnesium bromide. This is a standard procedure for preparing organomagnesium compounds from aryl halides.

Step 2: Nucleophilic Addition The freshly prepared Grignard reagent is then added, typically at a low temperature (e.g., 0 °C), to a solution of cyclobutanone in the same anhydrous solvent. The nucleophilic 3-pyridinyl group attacks the electrophilic carbonyl carbon of cyclobutanone, forming a magnesium alkoxide intermediate.

Step 3: Aqueous Workup The reaction mixture is quenched by the careful addition of an aqueous solution, often saturated ammonium chloride, to protonate the alkoxide. This step neutralizes the reactive species and forms the final product, this compound.

Step 4: Purification The crude product is then extracted from the aqueous layer using an organic solvent, and the combined organic layers are dried and concentrated. Final purification is typically achieved by techniques such as column chromatography or recrystallization to yield the pure tertiary alcohol. This entire process represents a convergent synthesis, where two key fragments are prepared separately (or one is purchased) and then combined in a key bond-forming step. umontreal.ca

Advanced Applications of 1 3 Pyridinyl Cyclobutanol in Organic Synthesis

Role as a Versatile Molecular Building Block

The utility of 1-(3-Pyridinyl)cyclobutanol as a molecular building block stems from its bifunctional nature: the nucleophilic hydroxyl group and the basic nitrogen atom of the pyridine (B92270) ring, combined with the strained four-membered carbocycle. This combination allows for a wide array of chemical transformations, making it a versatile precursor for more elaborate molecular structures. Small ring systems are crucial in chemical synthesis, serving as foundational scaffolds that, due to their inherent ring strain, can undergo diverse transformations like ring expansions and openings to build complex architectures.

Precursor to Complex Molecular Architectures

The this compound scaffold is a valuable starting point for synthesizing intricate molecular frameworks. The hydroxyl group can be easily converted into other functionalities or used as a directing group for subsequent reactions. The pyridine ring can participate in N-alkylation, metal coordination, or cross-coupling reactions. Furthermore, the cyclobutane (B1203170) ring itself can be selectively opened under thermal, photochemical, or catalytic conditions, releasing the inherent ring strain to drive the formation of more complex acyclic or larger cyclic systems. This strain-release strategy is a powerful tool for accessing molecular skeletons that would be challenging to construct through other means. For instance, palladium-catalyzed cleavage of two C-C bonds within similar cyclobutanol (B46151) scaffolds can transform the ring into an acetyl group, demonstrating its utility as a "masked" functional group that can be revealed in a later synthetic step.

Scaffold for Conformationally Restricted Analogues

A primary application of the this compound unit is in the design of conformationally restricted analogues of biologically active molecules. lifechemicals.com In drug discovery, restricting the conformational flexibility of a molecule can enhance its binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. lifechemicals.com The rigid cyclobutane ring serves as an excellent scaffold to hold pendant functional groups in a well-defined spatial orientation. lifechemicals.comnih.gov This strategy is widely employed to create rigid bioisosteres for more flexible structural elements, such as alkyl chains or even aromatic rings. uliege.be By replacing a flexible linker in a drug candidate with the pyridinylcyclobutane core, chemists can "lock" the molecule into a more bioactive conformation, potentially leading to improved potency and a more favorable pharmacological profile. unibas.it This approach has been successfully used in the development of inhibitors for various enzymes and modulators for receptors. uliege.benih.gov

| Strategy | Description | Advantage in Drug Design | Reference Example |

|---|---|---|---|

| Scaffold Rigidity | Incorporating a rigid core like a cyclobutane ring to limit the rotation of appended functional groups. | Reduces the entropic cost of binding to a biological target, potentially increasing affinity and selectivity. | Design of Kv7 channel activators. unibas.it |

| Bridging Non-adjacent Atoms | Creating additional cyclic structures to lock the relative positions of different parts of a molecule. | Provides precise control over the three-dimensional pharmacophore. | Development of alphavirus replication inhibitors. nih.gov |

| Bioisosteric Replacement | Replacing a flexible fragment (e.g., an ethyl or propyl linker) with a conformationally restricted unit like a 1,3-disubstituted cyclobutane. | Improves metabolic stability and cell permeability while maintaining or enhancing biological activity. | Design of pyruvate (B1213749) dehydrogenase kinase inhibitors. uliege.be |

Catalytic Applications in Chemical Transformations

While the primary use of this compound is as a structural building block, research into the catalytic properties of its derivatives is an emerging field. The pyridine nitrogen and the hydroxyl group can potentially act as a bifunctional catalytic system, or the entire molecule could serve as a ligand for a metal catalyst. Although direct catalytic applications for this compound itself are not extensively documented in current literature, related pyridinyl-ketone precursors have been explored for their potential to enhance reaction selectivity and efficiency. The unique steric and electronic environment provided by the pyridinylcyclobutane framework could be harnessed to create novel chiral ligands for asymmetric catalysis, representing a promising area for future investigation.

Integration into Cascade Reaction Designs for Novel Scaffold Construction

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. The strained cyclobutanol motif is an excellent substrate for initiating such cascades. Strain-release-driven ring-opening of the cyclobutane in this compound can generate a reactive intermediate that is immediately trapped in a subsequent intramolecular reaction. For example, palladium-catalyzed C–C bond cleavage can initiate a sequence leading to the formation of functionalized heterocycles. Research on related 1,3-diaryl cyclobutanols has shown they can undergo a cascade unmasking/fluorination sequence to generate complex fluorinated scaffolds in a single operation. This demonstrates the potential of the cyclobutanol core to participate in complex, multi-step transformations for the rapid construction of novel molecular frameworks.

| Reaction Type | Catalyst/Reagent | Key Transformation | Resulting Scaffold |

|---|---|---|---|

| Carbopalladation/Cross-Alkylation | Palladium Catalyst | Intramolecular carbopalladation of an alkyne followed by C-C cleavage of a cyclobutanol. | Benzofused O- and N-heterocycles. |

| Fluorinative Ring Contraction | I(I)/I(III) Catalysis / HF Source | In situ generation of a cyclobutene (B1205218) followed by a 4 → 3 fluorinative ring contraction. | cis-α,α-Difluorinated cyclopropanes. |

| Ring-Opening/Functionalization | Silver-π-acid Catalyst | Polar strain-release ring-opening of bicyclo[1.1.0]butanes with hydroxyarenes. | 1,1,3-Trisubstituted cyclobutanes. |

| Unmasking/Fluorination Cascade | Brønsted Acid / I(I)/I(III) Catalysis | Acid-catalyzed dehydration/rearrangement followed by a fluorination sequence. | gem-Difluorinated tetralins. |

Development of Novel Synthetic Methodologies Utilizing Pyridinylcyclobutanol Derivatives

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methods. One innovative strategy involves using the cyclobutanol moiety as a "latent" or "masked" functional group. For instance, palladium catalysis can transform the 1-arylcyclobutanol unit into an acetyl group via a formal [2+2]-retrocyclization involving the cleavage of two C-C bonds. This allows the cyclobutanol to act as a robust protecting group for an acetyl functionality that can withstand harsh reaction conditions before being unmasked at a later stage. Furthermore, methodologies based on the strain-release ring-opening of related bicyclobutane precursors provide highly diastereoselective routes to 1,3-difunctionalized cyclobutanes, a scaffold of significant interest in medicinal chemistry. These novel transformations expand the synthetic chemist's toolbox for creating complex molecules with high levels of control.

Stereoselective Synthesis of Advanced Synthetic Intermediates

The creation of molecules with precise three-dimensional arrangements is critical for biological applications. The synthesis of advanced intermediates from this compound can be approached with stereocontrol. This can be achieved in two main ways:

Stereoselective Synthesis of the Building Block: Asymmetric synthesis or chiral resolution can provide enantiomerically pure this compound. This chiral building block can then be incorporated into larger molecules, transferring its stereochemistry to the final product.

Diastereoselective Reactions: The existing stereocenter and functional groups of this compound can direct the stereochemical outcome of subsequent reactions. For example, the hydroxyl group can direct metal-catalyzed hydrogenations or epoxidations to a specific face of the molecule.

Methodologies for the stereoselective synthesis of multisubstituted cyclobutanes, such as those derived from the contraction of pyrrolidines or the cycloaddition of vinyl boronates, highlight the feasibility of producing highly functionalized and stereochemically defined cyclobutane intermediates that are precursors to advanced molecular targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for laboratory-scale preparation of 1-(3-Pyridinyl)cyclobutanol?

- Methodological Answer : A two-step approach is often employed:

Cyclobutanol Formation : Cyclization of 3-pyridinyl precursors (e.g., propargyl alcohols) using acid-catalyzed or transition-metal-mediated reactions. For example, palladium nanoparticles (PdNPs) under hydrogenation conditions can stabilize strained cyclobutanol intermediates, as demonstrated in acetylenic compound hydrogenation studies .

Functionalization : Subsequent coupling of the pyridinyl moiety via nucleophilic substitution or cross-coupling reactions. Steric effects from the cyclobutanol ring require optimized reaction temperatures (e.g., 60–80°C) and anhydrous conditions to minimize side reactions.

- Key Considerations : Monitor reaction progress via TLC or LC-MS to detect intermediates like 1-(3-Pyridinyl)ethanol, a structurally related compound with analogous reactivity .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclobutanol ring’s stereochemistry and pyridinyl substitution pattern. Compare chemical shifts to databases for similar compounds (e.g., 1-(Aminomethyl)cyclobutanol derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material). Reference standards should follow regulatory guidelines for pharmaceutical impurities, as outlined in .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can differentiate between isobaric impurities and confirm the molecular ion peak (e.g., [M+H] at m/z 150.178 for related pyridinyl ketones) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact lenses due to potential vapor exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation of volatile intermediates.

- First Aid : In case of skin contact, wash immediately with water and soap (≥15 minutes). For accidental ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutanol ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The cyclobutanol ring’s small size and high angle strain limit accessibility to catalytic sites. Use bulky ligands (e.g., XPhos) in palladium-catalyzed Suzuki-Miyaura couplings to enhance selectivity for the pyridinyl moiety.